molecular formula C12H23NO2 B13544477 Methyl 4-amino-3-(4-methylcyclohexyl)butanoate

Methyl 4-amino-3-(4-methylcyclohexyl)butanoate

Cat. No.: B13544477
M. Wt: 213.32 g/mol
InChI Key: KSRSTKUJYWTKMU-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(4-methylcyclohexyl)butanoate is a structurally complex ester derivative featuring a 4-aminobutanoate backbone substituted with a 4-methylcyclohexyl group at position 3. Compounds with similar frameworks, such as 4-aminobutanoate esters or cyclohexyl-substituted derivatives, are frequently explored for their bioactivity, including enzyme inhibition and therapeutic applications .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 4-amino-3-(4-methylcyclohexyl)butanoate

InChI

InChI=1S/C12H23NO2/c1-9-3-5-10(6-4-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3

InChI Key

KSRSTKUJYWTKMU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(CC(=O)OC)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(4-methylcyclohexyl)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and ethyl 4-bromobutanoate.

    Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 4-methylcyclohexanone with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: Finally, the esterification of the intermediate with methanol in the presence of an acid catalyst yields this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(4-methylcyclohexyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-3-(4-methylcyclohexyl)butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-methylcyclohexyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-amino-3-(4-methylcyclohexyl)butanoate with two related compounds from the literature, emphasizing structural variations and their implications.

Table 1: Structural and Functional Comparison

Compound Name (CAS if available) Substituents on Butanoate Chain Ester Group Key Applications/Properties References
This compound 4-amino, 3-(4-methylcyclohexyl) Methyl Hypothetical: Potential bioactivity N/A
Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate 4-cyano, 4-cyclohexyl, 4-phenyl Methyl Precursor for aromatase inhibitors
2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate (CAS 284043-11-4) 4-amino (on butanoate) 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl Structural novelty; no explicit bioactivity reported

Key Observations

Substituent Effects on Bioactivity: The cyano, cyclohexyl, and phenyl groups in Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate contribute to its role as a precursor for 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione, a compound screened for aromatase inhibition and estrogen-dependent disease treatment . In contrast, the amino and 4-methylcyclohexyl groups in the target compound may alter its binding affinity or metabolic stability, though specific studies are lacking.

Positional and Functional Group Variations: Unlike the target compound, which places substituents at positions 3 and 4, Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate clusters all substituents at position 4. This spatial arrangement may influence steric interactions in enzyme binding . The amino group in both the target compound and 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl 4-aminobutanoate could facilitate hydrogen bonding or salt bridge formation in biological systems, though the latter’s complex ester group may limit bioavailability .

Synthetic and Industrial Relevance: Methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate is synthesized for pharmaceutical intermediates, highlighting the importance of nitrile and aromatic groups in drug design . The absence of a phenyl group in the target compound might simplify synthesis but reduce aromatic stacking interactions critical for target engagement.

Biological Activity

Methyl 4-amino-3-(4-methylcyclohexyl)butanoate is a compound of increasing interest in biochemical research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

C12H23NO2C_{12}H_{23}NO_2

This compound contains an amino group, which can participate in hydrogen bonding, and a cyclohexyl moiety that enhances hydrophobic interactions. These structural elements contribute to its biological activity, particularly in modulating interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with proteins and nucleic acids, which may influence enzyme activity and receptor interactions.
  • Hydrophobic Interactions : The cyclohexyl group enhances the compound's affinity for lipid membranes and hydrophobic pockets within proteins, potentially modulating signaling pathways.

Biological Activity

This compound has been investigated for several biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting potential applications in treating inflammatory diseases. For instance, it was observed to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, indicating a significant anti-inflammatory effect .
  • Neuroprotective Properties : Preliminary research indicates that this compound may protect against neuroinflammation by modulating pathways associated with amyloid β (Aβ)-induced toxicity. It appears to inhibit the activation of NF-κB and MAPK signaling pathways, which are critical in neuroinflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₂H₂₃NO₂Contains amino and cyclohexyl groupsAnti-inflammatory, neuroprotective
Methyl 4-aminobutanoateC₅H₁₁NO₂Simpler structure; neurotransmitter precursorLimited anti-inflammatory effects
Methyl 2-amino-2-methyl-4-(2-methylcyclohexyl)butanoateC₁₃H₂₅NO₃Contains ether functional groupBroader applications in organic synthesis

This table highlights how variations in structure can lead to different biological activities and therapeutic potentials.

Case Studies

Several studies have explored the biological effects of this compound:

  • Inhibition of Pro-inflammatory Cytokines : A study demonstrated that treatment with this compound significantly reduced levels of IL-6 and TNF-α in LPS-stimulated macrophages, supporting its potential as an anti-inflammatory agent .
  • Neuroprotective Mechanisms : Research involving Aβ-induced neuroinflammation showed that this compound could inhibit the expression of inflammatory markers like iNOS and COX-2, indicating its protective role against neurodegenerative processes .

Q & A

Basic: What are the established synthetic routes for Methyl 4-amino-3-(4-methylcyclohexyl)butanoate, and what catalysts or conditions optimize yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the substituted cyclohexyl precursor (e.g., 4-methylcyclohexanone, as seen in ) via catalytic hydrogenation or alkylation.
  • Step 2: Formation of the amino-substituted butanoic acid intermediate. and highlight esterification using methanol and acid catalysts (e.g., H₂SO₄) under reflux.
  • Step 3: Purification via high-performance liquid chromatography (HPLC) to achieve >95% purity .
    Key Optimization:
  • Use of continuous flow reactors (industrial scale) to enhance efficiency .
  • Temperature control during esterification (60–80°C) to minimize side reactions .

Basic: How does the 4-methylcyclohexyl group influence the compound’s physicochemical properties compared to phenyl-substituted analogs?

Answer:
The 4-methylcyclohexyl group introduces distinct steric and electronic effects:

  • Hydrophobicity: The cyclohexyl moiety increases lipophilicity compared to aromatic phenyl groups, impacting membrane permeability in biological studies .
  • Conformational Flexibility: The chair conformation of the cyclohexyl ring allows for variable spatial arrangements, affecting binding affinity to targets (e.g., enzymes) .
  • Stability: Cyclohexyl groups reduce susceptibility to oxidative degradation compared to methoxyphenyl analogs .

Advanced: What strategies resolve enantiomeric impurities during synthesis of this compound?

Answer:
Enantiomeric resolution requires:

  • Chiral Chromatography: Use of chiral stationary phases (e.g., amylose-based columns) for HPLC separation .
  • Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid derivatives) to crystallize enantiomers .
  • Kinetic Resolution: Enzymatic hydrolysis with lipases or esterases to selectively hydrolyze one enantiomer .
    Validation: Confirm enantiopurity via circular dichroism (CD) or 2D NMR (NOESY) .

Advanced: How can researchers analyze tautomeric forms or conformational isomers under varying conditions?

Answer:

  • Spectroscopic Methods:
    • Dynamic NMR: Monitor temperature-dependent shifts to identify interconverting conformers .
    • IR Spectroscopy: Detect tautomeric equilibria via carbonyl or amino group vibrations .
  • Computational Modeling: Density functional theory (DFT) calculations predict stable tautomers/conformers .
  • Crystallography: Single-crystal X-ray diffraction (as in ) resolves solid-state conformations .

Methodological: What spectroscopic techniques reliably characterize the stereochemistry of this compound?

Answer:

  • 2D NMR (COSY, HSQC, HMBC): Maps proton-proton and carbon-proton correlations to assign stereocenters .
  • X-ray Crystallography: Definitive determination of absolute configuration (e.g., as applied in for related cyclohexyl derivatives) .
  • Vibrational Optical Activity (VOA): Detects chirality via Raman or IR differential scattering .

Data Contradiction: How should discrepancies in biological activity data between in vitro and ex vivo models be addressed?

Answer:

  • Assay Validation: Ensure consistent assay conditions (e.g., pH, temperature) and confirm compound stability in ex vivo matrices (e.g., plasma) .
  • Metabolite Screening: Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Dose-Response Curves: Compare EC₅₀ values across models to assess potency shifts due to bioavailability differences .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina, Schrödinger): Simulate binding to enzymes/receptors (e.g., aromatase inhibition as in ) .
  • MD Simulations (GROMACS): Study dynamic interactions over time, including hydrogen bonding with the amino group .
  • QSAR Models: Corrogate substituent effects (e.g., methylcyclohexyl vs. phenyl) on activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at -20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .
  • Atmosphere: Use inert gas (N₂ or Ar) to displace oxygen in storage vials .
  • Solvent: Dissolve in anhydrous DMSO or ethanol for long-term stability .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight227.69 g/mol (calculated)
LogP (Predicted)~2.3 (indicative of moderate lipophilicity)
Stability in SolutionStable in anhydrous DMSO (>6 months)

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